Zileuton O-glucuronide
Overview
Description
Zileuton O-glucuronide is a metabolite of Zileuton, a leukotriene synthesis inhibitor used primarily in the treatment of chronic asthma. Zileuton works by inhibiting the enzyme 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid . This compound is formed through the glucuronidation of Zileuton, a process that enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zileuton O-glucuronide involves the enzymatic glucuronidation of Zileuton. This reaction typically occurs in the liver, where Zileuton is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. The reaction conditions include the presence of UDP-glucuronic acid and the enzyme, under physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound would likely involve biotransformation processes using liver microsomes or recombinant enzymes to catalyze the glucuronidation reaction. This method ensures a high yield of the metabolite under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Zileuton O-glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal physiological conditions .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur in the presence of water and enzymes such as β-glucuronidase, leading to the cleavage of the glucuronide moiety.
Conjugation: The formation of this compound itself is a conjugation reaction involving glucuronic acid and Zileuton.
Major Products:
Scientific Research Applications
Zileuton O-glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of Zileuton in the body.
Toxicology: Researchers investigate its role in the detoxification processes and its potential effects on liver function.
Drug Development: Understanding the formation and excretion of this compound helps in designing drugs with better pharmacokinetic profiles.
Mechanism of Action
Zileuton O-glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of Zileuton from the body. The glucuronidation process increases the solubility of Zileuton, allowing it to be more easily excreted via the kidneys .
Comparison with Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in asthma treatment.
Zafirlukast: Similar to Montelukast, it blocks leukotriene receptors to prevent asthma symptoms.
Uniqueness: Zileuton O-glucuronide is unique in that it is a direct metabolite of Zileuton, formed through a specific enzymatic process. Unlike Montelukast and Zafirlukast, which act on leukotriene receptors, Zileuton and its metabolite work by inhibiting the synthesis of leukotrienes .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O8S/c1-7(10-6-8-4-2-3-5-9(8)28-10)19(17(18)25)27-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-7,11-14,16,20-22H,1H3,(H2,18,25)(H,23,24)/t7?,11-,12-,13+,14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYKQHWQVGZJRJ-UPZRFPAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858570 | |
Record name | 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141056-63-5 | |
Record name | Zileuton N-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141056635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZILEUTON N-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE6PT2VKH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Zileuton O-glucuronide being identified as a potential biomarker for depression in ESRD patients?
A1: The studies highlight that this compound showed significant differences in serum levels between ESRD patients with and without depression. [, ] This difference suggests its potential as a biomarker for diagnosing depression in this patient population. Further research is needed to validate its efficacy as a diagnostic tool and to understand the underlying biological mechanisms involved.
Q2: What are the limitations of using this compound as a biomarker based on the current research?
A2: While the research findings are promising, it's crucial to acknowledge the limitations. The studies involved a relatively small sample size. [, ] Larger-scale studies are essential to confirm these findings and to determine the sensitivity and specificity of this compound as a biomarker for depression in ESRD patients. Additionally, research should explore whether other factors, such as medication use or comorbidities, might influence this compound levels.
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